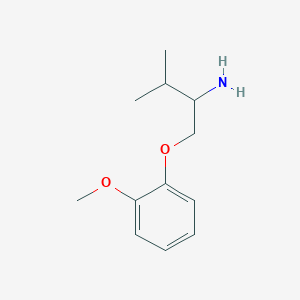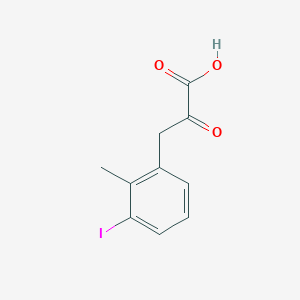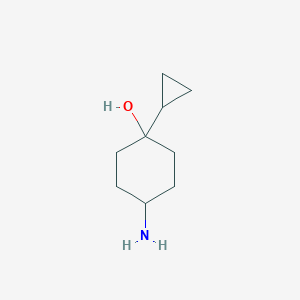
4-Amino-1-cyclopropylcyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopropylcyclohexan-1-OL is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring, which also contains a cyclopropyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Amino-1-cyclopropylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyano or nitro derivative, using hydrogenation or catalytic reduction techniques. For example, a cyano derivative can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a Co-NiO dual catalyst at elevated temperatures and pressures . Another method involves the use of Raney nickel and borohydride as reducing agents to convert a cyano derivative to the desired amino alcohol . These methods are suitable for both laboratory-scale synthesis and industrial production due to their high yield and efficiency.
Analyse Des Réactions Chimiques
4-Amino-1-cyclopropylcyclohexan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and hydroxyl group (-OH) present in the compound make it reactive towards electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary amine .
Applications De Recherche Scientifique
4-Amino-1-cyclopropylcyclohexan-1-OL has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a precursor for the synthesis of bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways. Additionally, the compound finds applications in the industry as a starting material for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Amino-1-cyclopropylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, it can interact with cellular receptors, leading to changes in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
4-Amino-1-cyclopropylcyclohexan-1-OL can be compared with other similar compounds, such as cyclohexanol, cyclopropylamine, and cyclohexylamine. While these compounds share some structural similarities, this compound is unique due to the presence of both an amino and a hydroxyl group on the same molecule. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Additionally, the cyclopropyl substituent imparts strain to the molecule, influencing its chemical behavior and reactivity .
Propriétés
Numéro CAS |
1521029-57-1 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-amino-1-cyclopropylcyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7-8,11H,1-6,10H2 |
Clé InChI |
ICWOORLJGLNJSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCC(CC2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





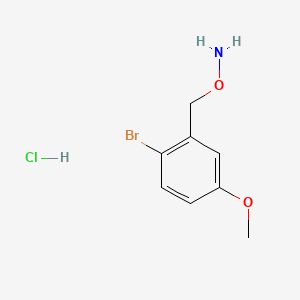
![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
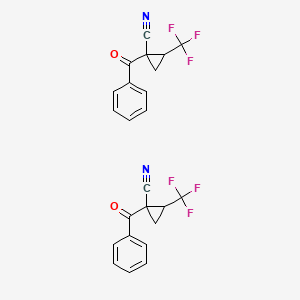

![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
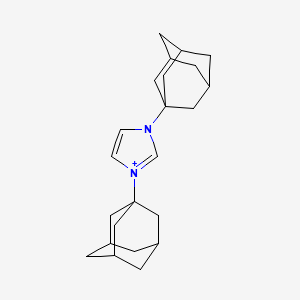
![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)

